molecular formula C10H17N3O2 B1449682 tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 1692905-98-8

tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No. B1449682
CAS RN: 1692905-98-8
M. Wt: 211.26 g/mol
InChI Key: YKNOBZMTMVKCMI-UHFFFAOYSA-N
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Description

Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is a chemical compound with the molecular formula C9H15N3O2 . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis of Novel Antibiotics

tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. This antibiotic shows strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Development of Anti-inflammatory Drugs

The pyrazole moiety, present in tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate , is a common feature in many anti-inflammatory drugs . The compound’s derivatives could potentially be used to develop new medications with anti-inflammatory properties.

Creation of Bioactive Molecules

This compound can be utilized to create bioactive molecules that serve as building blocks in drug discovery . These molecules can lead to the development of new pharmaceuticals that target a variety of diseases.

Chemical Biology Experiments

The compound’s derivatives can act as ligands in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This application is particularly useful in chemical biology experiments for bioconjugation purposes.

Material Science Applications

tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: and its derivatives can be used in material science to synthesize novel materials with potential applications in various industries .

Pharmaceutical Research

The compound is a valuable precursor in the preparation of active pharmaceutical ingredients . Its versatility in forming different derivatives makes it a significant asset in pharmaceutical research and development.

Mechanism of Action

properties

IUPAC Name

tert-butyl N-methyl-N-(1-methylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-7-12(4)11-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNOBZMTMVKCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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